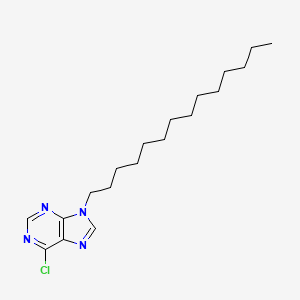
6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate amine and carboxamide precursors. One common method involves the condensation of 2,6-diaminopyridine with 2-chloro-N-(2-aminoethyl)acetamide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways and cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
2-(2-Pyridyl)ethylamine: Shares a similar pyridine structure but lacks the carboxamide group.
3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides: Contains a thieno-pyridine core with similar functional groups.
Uniqueness: 6-Amino-N-(2-aminoethyl)pyridine-3-carboxamide is unique due to its specific combination of amino and carboxamide groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
827587-96-2 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
6-amino-N-(2-aminoethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-3-4-11-8(13)6-1-2-7(10)12-5-6/h1-2,5H,3-4,9H2,(H2,10,12)(H,11,13) |
InChI Key |
LBTOBWBAGYLWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


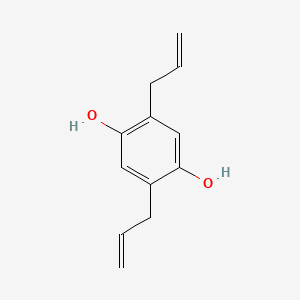
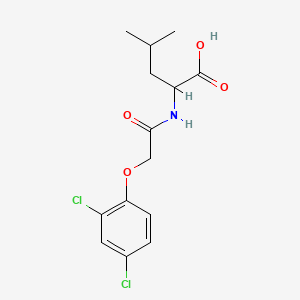
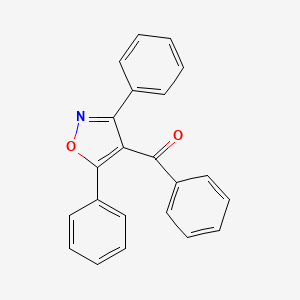
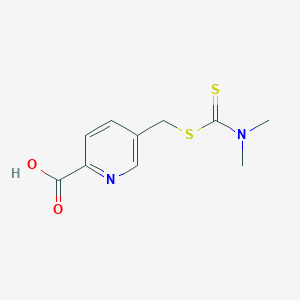


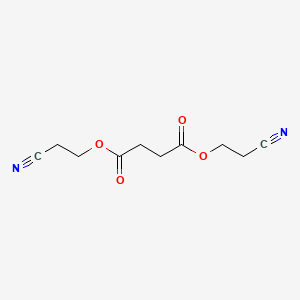
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
